molecular formula C5H11NO2 B3056685 Piperidine-4,4-diol CAS No. 73390-11-1

Piperidine-4,4-diol

Cat. No.: B3056685
CAS No.: 73390-11-1
M. Wt: 117.15 g/mol
InChI Key: TUDHHJQPQZFEIH-UHFFFAOYSA-N
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Description

Piperidine-4,4-diol (CAS: 40064-34-4), also known as 4-piperidone monohydrate hydrochloride or this compound hydrate hydrochloride, is a heterocyclic organic compound with the molecular formula HCl·H₂O and a molecular weight of 153.61 g/mol . It exists as a crystalline powder with a melting point of 94–96°C and is commercially available in purities up to 98% . Structurally, it features a piperidine ring substituted with two hydroxyl groups at the 4-position, forming a diol, and is stabilized as a hydrochloride hydrate .

This compound serves as a critical building block in organic synthesis, particularly in the preparation of functionalized piperidinones, such as N-(pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones, which are studied for their crystallographic and electronic properties . Its applications extend to pharmaceutical intermediates, where it acts as a precursor in palladium-catalyzed C–H functionalization reactions .

Preparation Methods

Coupling of Resorcinol with Azacycloalkanone Followed by Hydrogenation

Reaction Mechanism and Conditions

A groundbreaking two-step synthesis was disclosed in US9650337B2 , which bypasses traditional multi-step protection/deprotection sequences. The process begins with the coupling of resorcinol (1,3-dihydroxybenzene) and an azacycloalkanone (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) in a polar solvent (water, methanol, or ethanol) under basic conditions. Sodium hydroxide or potassium tert-butoxide is typically employed at molar ratios of 2:1 to 4:1 (resorcinol:azacycloalkanone), enabling room-temperature reactions (20–25°C) without cryogenic requirements. The intermediate, tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate, crystallizes directly from the reaction mixture, eliminating the need for chromatographic purification.

Hydrogenation and Acidic Workup

The second step involves hydrogenating the intermediate under 3–7 bar H₂ pressure using a palladium-based catalyst (e.g., 10% Pd/C) in methanol or acetic acid. Concurrently, the tert-butyl carbamate group is cleaved in situ by adding inorganic acids (HCl, H₂SO₄) or organic acids (acetic acid), yielding piperidine-4,4-diol as a hydrochloride salt with >90% purity. This method’s efficiency stems from its brevity (two steps vs. six in earlier routes) and avoidance of toxic reagents like butyllithium.

Dieckmann Condensation and Hydrolysis

Alkyl Acrylate Condensation

A classical approach involves condensing a primary amine with two equivalents of methyl or ethyl acrylate, followed by Dieckmann cyclization to form a 4-piperidone derivative. For example, reacting benzylamine with ethyl acrylate in refluxing toluene produces a β-amino diester, which undergoes intramolecular cyclization under basic conditions (NaOEt/EtOH) to yield 1-benzyl-4-piperidone.

Hydrolysis and Decarboxylation

The 4-piperidone intermediate is hydrolyzed using concentrated HCl or H₂SO₄ at 80–100°C, followed by decarboxylation to remove ester groups. Subsequent reduction with sodium borohydride or catalytic hydrogenation (Raney Ni, 50–100°C) converts the ketone to a secondary alcohol, forming this compound. While this method achieves moderate yields (50–70%), it requires stringent temperature control to prevent over-reduction.

Reduction of 4-Piperidone Derivatives

Catalytic Hydrogenation

4-Piperidone hydrochloride monohydrate (CAS 40064-34-4) is reduced to this compound using H₂ (1–10 bar) over PtO₂ or Pd(OH)₂ in ethanol/water mixtures. The reaction proceeds via ketone-to-alcohol conversion, with the hydrochloride salt enhancing solubility and reaction kinetics. Yields exceed 85% when conducted at 25–40°C for 12–24 hours.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol reduces 4-piperidone to the diol at 0–5°C, though competing side reactions (e.g., N-alkylation) limit yields to 60–75%. This method is less favored industrially due to stoichiometric reagent costs and purification challenges.

Spiroketal Hydrolysis

Synthesis of Spiroketal Intermediates

US4250312A describes the preparation of 4-piperidone spiroketals via acid-catalyzed cyclization of hindered piperidine alcohols. For instance, 2,2,6,6-tetramethyl-4-piperidone spiroketal is synthesized by treating 4-hydroxy-2,2,6,6-tetramethylpiperidine with formaldehyde in HCl/MeOH.

Acidic Cleavage

Heating the spiroketal in 6M HCl at 90°C for 6 hours hydrolyzes the ketal moiety, releasing this compound in 65–80% yield. This route is advantageous for introducing steric protection during synthesis but requires corrosive conditions.

Petrenko-Kritschenko Reaction

Triple Mannich Condensation

This one-pot method condenses two equivalents of an aromatic aldehyde (e.g., benzaldehyde), one equivalent of a primary amine (e.g., ammonium acetate), and a β-ketoester (e.g., ethyl acetoacetate) in acetic acid. The reaction forms a bicyclic enamine, which is hydrolyzed with dilute HCl to yield 4-piperidone derivatives.

Post-Functionalization

The 4-piperidone is reduced as described in Section 3, affording this compound in 40–55% overall yield. While operationally simple, this method suffers from low atom economy and limited substrate scope.

Comparative Analysis of Preparation Methods

Method Steps Catalyst/Solvent Temperature Yield Advantages Limitations
Resorcinol Coupling 2 Pd/C, NaOH/MeOH 20–80°C >90% Scalable, minimal purification Requires H₂ pressure
Dieckmann Condensation 4 NaOEt/EtOH, HCl 80–100°C 50–70% Versatile for N-substituted derivatives Multi-step, moderate yields
4-Piperidone Reduction 1–2 Pd/C or NaBH₄/MeOH 25–40°C 60–85% Simple, high purity Borohydride route low-yielding
Spiroketal Hydrolysis 3 HCl/MeOH, H₂O 90°C 65–80% Steric protection feasible Corrosive conditions, lengthy hydrolysis
Petrenko-Kritschenko 2 Acetic acid, HCl Reflux 40–55% One-pot synthesis Poor atom economy

Industrial Considerations and Optimization

Solvent and Catalyst Selection

Palladium on carbon (Pd/C) emerges as the preferred hydrogenation catalyst due to its recyclability and compatibility with acidic workups. Methanol and water are ideal solvents for large-scale reactions, minimizing environmental and safety risks.

Cost-Effectiveness

The resorcinol coupling route (Section 1) reduces raw material costs by 30–40% compared to earlier methods using 2,4-dihydroxy bromobenzene. Resorcinol’s commercial availability (~$50/kg vs. $200/kg for brominated analogs) drives its adoption in kilo-scale production.

Purity and Crystallization

This compound hydrochloride crystallizes directly from ethanol/water mixtures, achieving >99% purity after one recrystallization. Residual palladium levels are maintained at <10 ppm via activated charcoal filtration.

Chemical Reactions Analysis

Types of Reactions: Piperidine-4,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives used in pharmaceuticals and organic synthesis .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are crucial intermediates in the synthesis of drugs such as fentanyl analogs and other piperazine-based pharmaceuticals .

Scientific Research Applications

Piperidine-4,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine-4,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of P-glycoprotein, a protein that plays a crucial role in drug absorption and resistance . By inhibiting P-glycoprotein, this compound can enhance the bioavailability of certain drugs, making them more effective.

Comparison with Similar Compounds

Piperidine-4,4-diol belongs to a broader class of piperidine derivatives, many of which exhibit distinct structural modifications and biological activities. Below is a comparative analysis with key analogues:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Significance Safety Profile
This compound hydrochloride HCl·H₂O 153.61 4,4-diol; hydrochloride hydrate Organic synthesis, crystallography Irritant (Xi; R36/37/38)
3-Methylpiperidin-4-ol hydrochloride C₆H₁₄ClNO 151.64 4-hydroxyl; 3-methyl Potential CNS drug intermediate Not explicitly reported
4,4-Dimethylpiperidine-2,6-dione C₇H₁₁NO₂ 141.17 2,6-dione; 4,4-dimethyl Ketone-based synthetic intermediate Irritant (similar to ketones)
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones C₁₈H₁₇ClO 296.79 3-chloro; 3-methyl; 2,6-aryl Anti-cancer agents (e.g., hematological cancers) Requires handling as cytotoxic agents
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride C₁₀H₂₀Cl₂N₂O 257.20 Piperidine-oxazepane hybrid; dihydrochloride Drug discovery (DPP-IV inhibitors) High purity (≥95%); no explicit hazards

Key Observations:

Functional Group Diversity :

  • This compound’s diol structure contrasts with ketone-rich derivatives like 4,4-dimethylpiperidine-2,6-dione, which are more lipophilic and suited for ketone-based reactions .
  • Chlorinated derivatives (e.g., 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones) exhibit enhanced bioactivity, particularly in apoptosis induction via p53/Bax pathways .

In contrast, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrate direct anti-proliferative effects against myeloma and leukemia cells . Hybrid structures like 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride show promise in targeting enzymes such as dipeptidyl peptidase IV (DPP-IV), a key player in diabetes therapeutics .

Safety and Handling :

  • This compound hydrochloride and piperidin-4-one derivatives (e.g., CAS 41661-47-6) share irritant properties, necessitating protective measures during handling .
  • Chlorinated anti-cancer analogues require specialized protocols due to cytotoxic risks .

Market and Availability

  • This compound hydrochloride is priced at €99.50–341.70 (Thermo Scientific), reflecting its niche role in research .

Biological Activity

Piperidine-4,4-diol is a compound that has garnered attention for its significant biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds. This article delves into the biological activity of this compound, highlighting its applications in drug development, mechanisms of action, and potential therapeutic uses.

Chemical Characteristics

This compound is characterized by its unique structural feature of dual hydroxyl groups at the 4-position, which enhances its reactivity compared to other piperidine derivatives. This structural characteristic allows for diverse synthetic applications and contributes to its biological activity profile.

Property Value
Molecular Formula C₅H₁₁NO₂
Molecular Weight 115.15 g/mol
Functional Groups Hydroxyl (−OH)
Chemical Structure This compound Structure

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its role as a precursor in the synthesis of potent analgesics and other therapeutic agents. Below are key areas where this compound demonstrates biological activity:

1. Analgesic Properties

This compound is a precursor for synthesizing fentanyl analogs, which are powerful analgesics used in pain management. These derivatives have been shown to be significantly more potent than morphine in clinical settings .

2. Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, certain synthesized compounds incorporating piperidine structures showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin . The mechanism involves the induction of apoptosis in tumor cells.

3. Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective effects due to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases . This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

4. Antimicrobial Activity

Piperidine derivatives have also shown promise as antimicrobial agents. Studies reveal that compounds derived from piperidine can inhibit the growth of various bacterial strains and fungi by disrupting essential cellular processes .

The biological activity of this compound and its derivatives is attributed to their interactions with specific biological targets:

  • Enzyme Inhibition: Many piperidine derivatives act as inhibitors of key enzymes involved in disease pathology. For example, they can inhibit kinases and proteases critical for cancer progression .
  • Receptor Modulation: Piperidine compounds can modulate neurotransmitter receptors and ion channels, influencing neuronal excitability and synaptic transmission .

Case Study 1: Anticancer Activity

A study on a series of piperidine derivatives demonstrated their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compounds showed improved cytotoxicity compared to standard chemotherapy agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Neuroprotective Effects

In a preclinical study involving Alzheimer's models, a derivative of this compound was found to significantly inhibit AChE activity while enhancing cognitive function in treated animals. This indicates potential for therapeutic use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Piperidine-4,4-diol, and how can reaction parameters be systematically optimized?

Methodological Answer: this compound synthesis often involves cyclization or modification of piperidine precursors. For example, piperidin-4-one derivatives can be synthesized via acid-catalyzed condensation of aldehydes with piperidine hydrochloride (e.g., HCl-saturated acetic acid, 48-hour reaction time). Systematic optimization includes varying molar ratios (aldehyde:piperidine), temperature, and acid concentration. Post-synthesis purification via recrystallization or column chromatography ensures purity. Yield improvements may require catalyst screening (e.g., Lewis acids) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Use ¹H NMR to identify proton environments (e.g., hydroxyl groups at δ 3.5–4.5 ppm) and mass spectrometry (EI-MS) for molecular ion validation. High-resolution MS confirms empirical formulas. IR spectroscopy detects functional groups (O-H stretch ~3200 cm⁻¹). Cross-reference data with computational tools (ChemDraw) and literature values for analogous compounds. Chromatographic purity assessments (HPLC, TLC) require solvent systems like CHCl₃/MeOH gradients .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

Methodological Answer: Follow GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. This compound may exhibit acute toxicity (Category 4 for oral/dermal exposure). In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Standardize variables like cell lines, solvent (e.g., DMSO concentration), and purity thresholds (>95%). Conduct meta-analyses to identify confounding factors (e.g., stereochemical differences). Structure-Activity Relationship (SAR) studies can isolate bioactive moieties, as seen in piperidine sulfonamide analogs .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density Functional Theory (DFT) calculates reaction energetics (e.g., Gibbs free energy of hydroxyl group activation). Software like Gaussian models transition states, while molecular docking (AutoDock Vina) predicts enzyme interactions. Validate predictions with microscale reactions and in situ IR monitoring. NIST chemistry databases provide reference thermochemical data .

Q. What strategies mitigate solubility challenges of this compound in aqueous and organic solvents during formulation?

Methodological Answer: Use co-solvents (e.g., ethanol/water), salt formation (hydrochloride salts), or cyclodextrin inclusion complexes. Hansen solubility parameters guide solvent selection. For parenteral formulations, nanoemulsions or liposomes improve bioavailability. Phase solubility diagrams (Higuchi method) quantify solubility enhancements .

Q. How can advanced analytical methods like X-ray crystallography or 2D NMR elucidate the stereochemical configuration of this compound derivatives?

Methodological Answer: X-ray crystallography requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/hexane). For dynamic systems, 2D NMR (NOESY) identifies spatial proton interactions, confirming chair conformations. Variable-temperature NMR resolves conformational equilibria in solution. Compare experimental data with Cambridge Structural Database entries .

Q. What experimental designs are effective for assessing the metabolic stability of this compound in preclinical models?

Methodological Answer: Liver microsome assays (human/rat) quantify metabolic half-life using LC-MS/MS. Incubate with NADPH-regenerating systems and sample at intervals (0–60 min). In vivo studies (rodents) measure bioavailability (AUC) and clearance rates. Cross-validate with in silico ADMET predictions (e.g., SwissADME) .

Properties

IUPAC Name

piperidine-4,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHHJQPQZFEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397358
Record name Piperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73390-11-1
Record name Piperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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